molecular formula C19H15FO2 B6375187 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% CAS No. 1261948-52-0

5-(3-Benzyloxyphenyl)-2-fluorophenol, 95%

Cat. No. B6375187
CAS RN: 1261948-52-0
M. Wt: 294.3 g/mol
InChI Key: GYFQFHAJMNBUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% (5-BPF-95) is a chemical compound composed of benzene, phenol, and fluorine. It is a colorless, crystalline solid with a melting point of around 81°C. 5-BPF-95 is a versatile compound that has a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, such as amides, esters, and thiophenes. It has also been used as a catalyst in the synthesis of polymers and in the preparation of heterocyclic compounds. Additionally, 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% has been used in the synthesis of drugs, such as antifungal agents, and in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% is not well understood. However, it is believed that the fluorine atom in the compound acts as an electron-withdrawing group, which increases the reactivity of the benzene ring and phenolic hydroxyl group. This increased reactivity allows the compound to act as a catalyst or reagent in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% have not been extensively studied. However, it is known that the compound is not toxic and does not have any adverse effects on humans or animals. Additionally, the compound does not have any mutagenic or carcinogenic properties.

Advantages and Limitations for Lab Experiments

5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily accessible compound, and it is stable at room temperature. Additionally, it is a strong electron-withdrawing group, which increases the reactivity of the benzene ring and phenolic hydroxyl group. This increased reactivity allows the compound to act as a catalyst or reagent in a variety of chemical reactions.
However, there are also some limitations to the use of 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% in laboratory experiments. The compound is not soluble in water and is not miscible with many organic solvents. Additionally, the compound is sensitive to light and air, and can decompose when exposed to these conditions.

Future Directions

The future directions for 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% are numerous. The compound could be used in the synthesis of a variety of compounds, such as amides, esters, and thiophenes. It could also be used in the synthesis of drugs, such as antifungal agents, and in the synthesis of dyes and pigments. Additionally, the compound could be used in the development of new catalysts and reagents for chemical reactions. Finally, further research could be conducted to better understand the biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95%.

Synthesis Methods

The synthesis of 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% is a two-step process. The first step involves the reaction of 3-chlorobenzyl alcohol with 2-fluorophenol to form 3-benzyloxy-2-fluorophenol. This reaction is catalyzed by a strong base, such as potassium carbonate, and is typically carried out at a temperature of around 110°C. The second step involves the reduction of the 3-benzyloxy-2-fluorophenol to 5-(3-Benzyloxyphenyl)-2-fluorophenol, 95% using a reducing agent, such as sodium borohydride. This reaction is typically carried out at a temperature of around 100°C.

properties

IUPAC Name

2-fluoro-5-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO2/c20-18-10-9-16(12-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFQFHAJMNBUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684575
Record name 3'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-52-0
Record name 3'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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